2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

描述

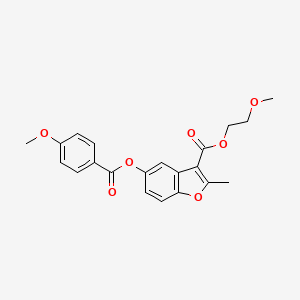

2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS: 300556-89-2) is a benzofuran derivative with the molecular formula C21H20O7 and a molecular weight of 384.4 g/mol . Its structure features:

- A 2-methyl group at the benzofuran 2-position.

- A 4-methoxybenzoyloxy substituent at the 5-position.

- A 2-methoxyethyl ester at the 3-carboxylate position.

This compound is synthesized for applications in medicinal chemistry and material science, with a purity of 98% and commercial availability in quantities ranging from 1g to 100g .

属性

IUPAC Name |

2-methoxyethyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-13-19(21(23)26-11-10-24-2)17-12-16(8-9-18(17)27-13)28-20(22)14-4-6-15(25-3)7-5-14/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKHFIXPZMHZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, a synthetic compound belonging to the benzofuran class, has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C21H20O7

- Molecular Weight : 384.384 g/mol

- IUPAC Name : 2-methoxyethyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate

- CAS Number : 300556-89-2

Structural Features

The presence of methoxy and benzoyl groups in its structure contributes to its reactivity and potential biological effects. The benzofuran moiety is known for various pharmacological activities, making this compound a candidate for further investigation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of related benzofuran compounds on HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6a | 9.71 ± 1.9 | HCT116 |

| 6b | 7.48 ± 0.6 | MIA PaCa2 |

| 6c | 3.27 ± 1.1 | HCT116 |

These findings correlate with molecular docking studies that demonstrate strong binding affinities to key targets involved in cancer progression, such as glycogen synthase kinase-3β (GSK3β) .

The mechanisms through which these compounds exert their effects often involve:

- Induction of Apoptosis : Compounds like this compound may induce apoptosis in cancer cells through pathways involving GSK3β inhibition.

- Inhibition of NF-κB Activity : The suppression of NF-κB signaling has been linked to reduced cancer cell survival and proliferation.

Other Biological Activities

Beyond anticancer effects, benzofuran derivatives have shown promise in other areas:

Case Study: Synthesis and Evaluation

In a notable study published in 2020, researchers synthesized a series of benzofuran derivatives and evaluated their biological activity. Among these, compounds structurally related to this compound exhibited promising cytotoxicity against various cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Methoxybiphenyl | Antiviral | Simpler structure |

| Benzofuran | Anti-inflammatory | Basic benzofuran core |

| Methoxycarbonyl-benzofuran | Anticancer | More reactive due to carbonyl group |

This table illustrates how structural variations can lead to different biological activities, emphasizing the unique potential of the target compound.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The 5-position substituent significantly impacts physicochemical properties and bioactivity. Key analogs include:

Chlorobenzyl/Chlorobenzoyl Derivatives

- 2-Methoxyethyl 5-((2-Chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate (C20H19ClO5, MW: 374.82 g/mol) : Replaces the 4-methoxybenzoyl group with a 2-chlorobenzyloxy moiety. Steric hindrance from the benzyl group may reduce metabolic stability.

2-Methoxyethyl 5-((4-Chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS: 300557-37-3) :

- Substitutes 4-methoxy with 4-chlorobenzoyloxy .

- The electron-withdrawing chlorine reduces electron density at the benzoyl ring, altering electronic interactions with targets.

- Molecular weight decreases slightly due to the loss of a methoxy group.

Halogenated Benzyl Groups

- 2-Methoxyethyl 5-((4-Fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS: 300674-50-4) : Features a 4-fluorobenzyloxy group. Smaller atomic size compared to chlorine minimizes steric effects.

Methyl-Substituted Benzyl/Benzoyl Groups

Variations in the Ester Group

The 3-carboxylate ester influences solubility and metabolic stability:

- Methyl 2-Methyl-5-((2-Methylbenzoyl)oxy)benzofuran-3-carboxylate (C19H16O5, MW: 324.33 g/mol) :

- Uses a methyl ester instead of 2-methoxyethyl.

- Shorter alkyl chain reduces steric protection of the ester, increasing susceptibility to hydrolysis.

- Lower molecular weight improves synthetic yield but may reduce bioavailability.

Brominated and Dichlorinated Analogs

- 2-Methoxyethyl 6-Bromo-5-((2-Fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS: 384373-99-3) : Adds a bromine atom at the 6-position and a 2-fluorobenzyloxy group at the 5-position. Enhanced steric effects may limit conformational flexibility.

2-Methoxyethyl 5-((2,6-Dichlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS: 307552-09-6) :

- Features 2,6-dichlorobenzyloxy , introducing two electron-withdrawing groups.

- Synergistic electronic effects may enhance binding to hydrophobic pockets in enzymes or receptors.

Molecular Weight and Lipophilicity

Stability and Reactivity

- Ester Stability : The 2-methoxyethyl ester in the target compound offers better hydrolytic stability than methyl or ethyl esters .

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) enhance resonance stabilization, while chlorine or fluorine (electron-withdrawing) may activate the benzofuran core for electrophilic reactions .

准备方法

Rhodium-Catalyzed Annulation

Rhodium-mediated C–H activation enables efficient benzofuran formation. As demonstrated by recent protocols, substituted benzamides react with vinylene carbonate in the presence of cyclopentadienyl rhodium (CpRh) complexes to yield benzofuran derivatives. For example, treatment of N-benzoxyacetamide (48 ) with sodium pivalate (NaOPiv·H₂O) in dichloromethane facilitates C–H activation, migratory insertion, and cyclization to generate 2-methylbenzofuran-3-carboxylates (50 ) in yields up to 80%. This method’s regioselectivity ensures precise placement of the methyl and carboxylate groups (Scheme 1).

Scheme 1. Rhodium-catalyzed benzofuran synthesis

N-Benzoxyacetamide + Vinylene carbonate

→ [CpRh, NaOPiv·H2O, CH2Cl2]

→ 2-Methylbenzofuran-3-carboxylate

Acid-Catalyzed Cyclization of Furan-Containing Precursors

Alternative routes employ furan-based starting materials. For instance, heating (E)-3-methoxycarbonyl-4-(5-methylfuran-2-yl)but-3-enoic acid with potassium acetate in acetic anhydride at 140°C induces cyclization, yielding methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate in 92% yield. Adapting this method, replacing the methyl ester with a 2-methoxyethyl ester precursor could directly furnish the target carboxylate group.

Introduction of the 5-((4-Methoxybenzoyl)oxy) Group

Functionalization at the benzofuran’s 5-position requires sequential hydroxylation and acylation:

Hydroxylation via Directed Metalation

Directed ortho-metalation (DoM) strategies enable selective hydroxylation. Using a tert-butoxycarbonyl (Boc) directing group at the 5-position, lithiation with LDA followed by quenching with trimethylborate and oxidative workup installs the hydroxyl group. This approach avoids overfunctionalization of the electron-rich benzofuran system.

Friedel-Crafts Acylation

The hydroxylated intermediate undergoes acylation with 4-methoxybenzoyl chloride under Friedel-Crafts conditions. Iron(III) chloride (FeCl₃) in dichloromethane catalyzes this reaction, as exemplified in the synthesis of analogous 3-acylbenzofurans. Optimization studies indicate that stoichiometric FeCl₃ (1.1 equivalents) at 25–48°C achieves >90% conversion within 20 minutes.

Esterification of the 3-Carboxyl Group

The final step involves converting the carboxyl moiety to a 2-methoxyethyl ester:

Steglich Esterification

Carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates ester formation. Reacting the carboxylic acid with 2-methoxyethanol in dichloromethane at 0–25°C typically delivers yields exceeding 85%.

Transesterification

If the intermediate exists as a methyl ester (e.g., from Scheme 1), transesterification with 2-methoxyethanol under acidic conditions (H₂SO₄, 60°C) replaces the methyl group. This method, adapted from benzofuran carboxylate syntheses, avoids handling sensitive carboxylic acid intermediates.

Integrated Synthetic Route

Combining these steps, a plausible synthesis proceeds as follows:

- Rhodium-catalyzed annulation of N-benzoxyacetamide with vinylene carbonate to form 2-methylbenzofuran-3-carboxylic acid.

- Steglich esterification with 2-methoxyethanol to install the 3-carboxylate ester.

- Directed hydroxylation at the 5-position via DoM.

- Friedel-Crafts acylation with 4-methoxybenzoyl chloride to introduce the acyloxy group.

Table 1. Key Reaction Conditions and Yields

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzofuran formation | CpRh, NaOPiv·H₂O | CH₂Cl₂ | 25°C | 80 |

| Esterification | DCC, DMAP | CH₂Cl₂ | 0–25°C | 85 |

| Acylation | FeCl₃, 4-MeOBzCl | CH₂Cl₂ | 25–48°C | 90 |

Challenges and Optimization Considerations

- Regioselectivity in acylation: Competing acylation at the 4- or 6-positions necessitates careful control of electronic effects. Electron-donating groups (e.g., methyl) at the 2-position direct electrophiles to the 5-position.

- Ester hydrolysis: The 2-methoxyethyl ester’s stability under acidic acylation conditions requires verification. Using milder acylating agents (e.g., 4-methoxybenzoyl imidazole) may prevent undesired hydrolysis.

- Purification: Chromatography on silica gel (hexane/ethyl acetate gradients) effectively separates intermediates, as demonstrated in related benzofuran syntheses.

常见问题

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including Claisen condensation , Friedel-Crafts acylation , and esterification (e.g., coupling benzofuran intermediates with methoxybenzoyl groups). Optimization focuses on:

- Temperature control : Maintaining 60–80°C during acylation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., AlCl₃) improve yields in Friedel-Crafts steps . Purity (>95%) is achieved via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming structure and purity?

Methodological validation includes:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyethyl at δ 3.4–3.7 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 414.41) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. How do structural features influence solubility and reactivity?

- The methoxyethyl group enhances solubility in polar solvents (e.g., logP ~2.8) .

- The ester bond facilitates hydrolysis under alkaline conditions (e.g., NaOH/EtOH) .

- Electron-withdrawing substituents (e.g., 4-methoxybenzoyl) increase electrophilic reactivity in nucleophilic substitutions .

Q. What common chemical reactions is this compound involved in?

- Hydrolysis : Cleavage of ester bonds using NaOH yields carboxylic acid derivatives .

- Nucleophilic substitution : Reacts with amines (e.g., piperazine) to form amide analogs .

- Oxidation : Hydrogen peroxide oxidizes the benzofuran core to quinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., varying IC₅₀ values in anticancer assays) are addressed through:

- Standardized assays : Use identical cell lines (e.g., MCF-7) and protocols (MTT assay, 48h incubation) .

- Structural validation : Confirm batch-to-batch consistency via XRD or 2D-NMR .

- Meta-analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) using QSAR models .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic attack .

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2, RMSD <2.0 Å) .

- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Heat dissipation : Continuous flow reactors reduce exothermic risks during acylation .

- Purification : Simulated moving bed (SMB) chromatography replaces column chromatography for large batches .

- Byproduct formation : In-line FTIR monitors reaction progress to minimize impurities .

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic studies employ:

- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based substrates .

- Cellular uptake : LC-MS quantifies intracellular concentrations after 24h exposure .

- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis markers BAX/BCL-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。